molecular formula C17H19N5O B13568642 N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide

N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide

Cat. No.: B13568642
M. Wt: 309.4 g/mol
InChI Key: BXFGYSAJTIMYFM-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide is a complex organic compound that integrates a pyrazolo[1,5-a]pyrimidine scaffold. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of acyclic reagents and advanced catalytic systems to streamline the synthesis process. The use of metal-free conditions and mild reaction environments is preferred to minimize environmental impact and enhance safety .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-propan-2-yl-4-(2-pyrazolo[1,5-a]pyrimidin-5-ylethynyl)-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C17H19N5O/c1-13(2)19-17(23)21-10-6-14(7-11-21)3-4-15-8-12-22-16(20-15)5-9-18-22/h5-6,8-9,12-13H,7,10-11H2,1-2H3,(H,19,23)

InChI Key

BXFGYSAJTIMYFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCC(=CC1)C#CC2=NC3=CC=NN3C=C2

Origin of Product

United States

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